N-cyclopropylpyrazolo[1,5-a]pyrimidin-5-amine
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Overview
Description
N-cyclopropylpyrazolo[1,5-a]pyrimidin-5-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropylpyrazolo[1,5-a]pyrimidin-5-amine typically involves the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization. The reaction conditions often include the use of a base such as triethylamine and solvents like ethanol or chloroform .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: N-cyclopropylpyrazolo[1,5-a]pyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide in chloroform.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclopropylpyrazolo[1,5-a]pyrimidin-5-one, while substitution reactions can introduce various functional groups onto the pyrazolo[1,5-a]pyrimidine ring .
Scientific Research Applications
N-cyclopropylpyrazolo[1,5-a]pyrimidin-5-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-cyclopropylpyrazolo[1,5-a]pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can affect various cellular pathways, including those involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
- 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
Comparison: N-cyclopropylpyrazolo[1,5-a]pyrimidin-5-amine is unique due to its cyclopropyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C9H10N4 |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
N-cyclopropylpyrazolo[1,5-a]pyrimidin-5-amine |
InChI |
InChI=1S/C9H10N4/c1-2-7(1)11-8-4-6-13-9(12-8)3-5-10-13/h3-7H,1-2H2,(H,11,12) |
InChI Key |
VVNDMKCNSSKFHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=NC3=CC=NN3C=C2 |
Origin of Product |
United States |
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